3,7-Di-tert-butylnaphthalene-1-sulfonamide
CAS No.: 109688-05-3
Cat. No.: VC4518823
Molecular Formula: C18H25NO2S
Molecular Weight: 319.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109688-05-3 |
---|---|
Molecular Formula | C18H25NO2S |
Molecular Weight | 319.46 |
IUPAC Name | 3,7-ditert-butylnaphthalene-1-sulfonamide |
Standard InChI | InChI=1S/C18H25NO2S/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21/h7-11H,1-6H3,(H2,19,20,21) |
Standard InChI Key | ROZYSWATIIRKBN-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
The compound’s molecular structure consists of a naphthalene ring system with tert-butyl groups at the 3- and 7-positions and a sulfonamide group (-SONH) at the 1-position . The IUPAC name, 3,7-ditert-butyl-1-naphthalenesulfonamide, reflects this substitution pattern . The tert-butyl groups, each comprising a branched moiety, introduce steric hindrance that impacts the molecule’s conformational flexibility and interaction with other chemical entities .
Structural Analysis
Physical and Chemical Properties
Physicochemical Parameters
Key physical properties include:
The predicted pKa of 10.22 indicates weak acidity, likely attributable to the sulfonamide proton. This property may influence its solubility in aqueous solutions, particularly under basic conditions where deprotonation could enhance hydrophilicity.
Solubility and Stability
While experimental solubility data are scarce, the compound is typically stored at room temperature in a dry environment to prevent hydrolysis or decomposition . Its stability in organic solvents like dimethyl sulfoxide (DMSO) is inferred from its use in research settings, where stock solutions are prepared at concentrations up to 10 mM . The tert-butyl groups likely confer resistance to oxidative degradation, though long-term stability studies are absent from the literature .
Research Applications and Biological Interactions
Biological Studies
GlpBio specifies that the compound is “for research use only” , implying potential utility in biochemical assays. Sulfonamides historically target enzymes like carbonic anhydrase, but specific biological targets for this derivative remain uncharacterized . Further studies could explore its antibacterial properties or interactions with folate metabolism pathways, as seen in structurally related sulfonamides .
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